molecular formula C9H5BrClN B566942 3-Bromo-5-chloroisoquinoline CAS No. 1276056-67-7

3-Bromo-5-chloroisoquinoline

Cat. No. B566942
M. Wt: 242.5
InChI Key: ILNONYMTPPUBOV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloroisoquinoline is a compound with the molecular weight of 242.5 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloroisoquinoline is represented by the InChI code 1S/C9H5BrClN/c10-9-4-7-6 (5-12-9)2-1-3-8 (7)11/h1-5H . This indicates that the compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

3-Bromo-5-chloroisoquinoline is a solid at ambient temperature . It has a molecular weight of 242.5 . The InChI code for this compound is 1S/C9H5BrClN/c10-9-4-7-6 (5-12-9)2-1-3-8 (7)11/h1-5H .

Scientific Research Applications

Synthesis of Complex Molecules

3-Bromo-5-chloroisoquinoline is frequently utilized as a starting material or intermediate in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of PI3K/mTOR inhibitors, highlighting its role in the development of potential cancer therapies (Lei et al., 2015). The compound's halogen atoms are reactive sites that facilitate further chemical modifications, enabling the construction of diverse molecular architectures crucial for drug discovery and development.

Antitumor Activity

The derivatives of 3-Bromo-5-chloroisoquinoline have been explored for their antitumor properties. Research has shown that fluoromethyl-containing analogs of this compound, when coupled with quinazolinone and subjected to intramolecular Heck cyclization, exhibit antitumor activity. These analogs, including 7-trifluoromethylluotonin, have been noted for their ability to induce apoptosis in cultured tumor cells and inhibit DNA-topoisomerase I, a key enzyme involved in DNA replication (Golubev et al., 2010).

Photochromic Materials

The compound has also found applications in the synthesis of photochromic materials. By undergoing specific chemical reactions, 3-Bromo-5-chloroisoquinoline derivatives have been used to produce photochromic spiropyrans and spirooxazines. These materials exhibit reversible changes in color upon exposure to light, making them suitable for applications in optical data storage, light-sensitive switches, and displays (Voloshin et al., 2008).

Molecular Electronics

The unique electronic properties of 3-Bromo-5-chloroisoquinoline derivatives have been leveraged in the field of molecular electronics. Studies involving these compounds have focused on their potential use in designing molecular wires, switches, and other components of molecular electronic devices. For example, the synthesis and characterization of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives with antimicrobial properties suggest a broader range of applications, including their use in molecular sensors and electronic materials (Ansari & Khan, 2017).

Safety And Hazards

3-Bromo-5-chloroisoquinoline is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-bromo-5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNONYMTPPUBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725499
Record name 3-Bromo-5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloroisoquinoline

CAS RN

1276056-67-7
Record name 3-Bromo-5-chloroisoquinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-chloroisoquinoline
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